m-PEG25-acid

PROTAC linker bioconjugation molecular weight

m-PEG25-acid is a discrete, monodisperse PEG linker with 25 ethylene oxide units, providing a defined 89.9 Å spacer that optimizes in vivo performance. Unlike polydisperse PEGs, its uniformity ensures batch-to-batch reproducibility for PROTAC ternary complex formation and ADC payload masking. The intermediate length balances renal clearance and tumor penetration—shorter PEGs clear too rapidly, while longer chains can hinder targeting. Ideal for nanoparticle coating to reduce non-specific binding. Order ≥98% pure reagent for consistent bioconjugation. Contact us for GMP-grade and bulk inquiries.

Molecular Formula C52H104O27
Molecular Weight 1161.4 g/mol
Cat. No. B8025148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG25-acid
Molecular FormulaC52H104O27
Molecular Weight1161.4 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C52H104O27/c1-55-4-5-57-8-9-59-12-13-61-16-17-63-20-21-65-24-25-67-28-29-69-32-33-71-36-37-73-40-41-75-44-45-77-48-49-79-51-50-78-47-46-76-43-42-74-39-38-72-35-34-70-31-30-68-27-26-66-23-22-64-19-18-62-15-14-60-11-10-58-7-6-56-3-2-52(53)54/h2-51H2,1H3,(H,53,54)
InChIKeyRKDVSVRODIIQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG25-acid: A High-Purity, Monodisperse 25-Unit Polyethylene Glycol Carboxylic Acid for Bioconjugation and PROTAC Synthesis


m-PEG25-acid (methoxy-poly(ethylene glycol)25-carboxylic acid) is a monofunctional, linear polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid (-COOH) group and a methoxy-capped (-OCH₃) terminus. It has a molecular formula of C₅₂H₁₀₄O₂₇ and a molecular weight of 1161.37 g/mol . With 25 ethylene oxide units, it serves as a long, flexible, and hydrophilic spacer in bioconjugation, surface modification, and as a PROTAC (Proteolysis Targeting Chimera) linker . Its discrete, monodisperse nature ensures consistent performance in applications where precise molecular architecture is critical, such as in drug delivery and targeted protein degradation .

Why m-PEG25-acid Cannot Be Simply Replaced by Shorter or Longer PEG Carboxylic Acids: Evidence-Based Linker Length Optimization


Substituting m-PEG25-acid with a generic PEG-acid of a different chain length can significantly alter the pharmacokinetics, targeting efficiency, and biophysical properties of the final conjugate. Systematic studies in drug delivery and PROTAC development have established that PEG linker length is not a passive attribute but an active modulator of in vivo performance. For instance, in folate-targeted liposomal doxorubicin, increasing the PEG linker length from 2,000 Da to 10,000 Da led to a >40% reduction in tumor size in vivo, while no difference was observed in vitro [1]. Similarly, in antibody-drug conjugates (ADCs), PEG chain length directly impacts plasma clearance, with a minimum threshold of 8 units required to minimize clearance and widen the therapeutic window [2]. Therefore, the specific 25-unit length of m-PEG25-acid provides a defined, intermediate spacing that balances flexibility, solubility, and pharmacokinetic profile, which cannot be assumed by shorter (e.g., PEG12) or longer (e.g., PEG36) analogs without empirical validation.

m-PEG25-acid Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Precise Chain Length and Molecular Weight Differentiate m-PEG25-acid from m-PEG12 and m-PEG24 Analogs

m-PEG25-acid exhibits a distinct molecular weight of 1161.37 g/mol, directly corresponding to its 25-unit PEG chain . This is quantitatively intermediate between common shorter and longer analogs: m-PEG12-acid (12 units) has a molecular weight of 588.68 g/mol , while m-PEG24-acid (24 units) has a molecular weight of 1117.31 g/mol . This precise molecular weight difference directly impacts conjugate hydrodynamic volume and solubility.

PROTAC linker bioconjugation molecular weight

m-PEG25-acid Provides a Longer, More Flexible Spacer Than Common PEG12 and PEG24 Linkers for Improved Surface Shielding

When formulated as a discrete dPEG® spacer (m-dPEG®25-acid), the molecule has a defined length of 77 atoms and an extended length of 89.9 Å . This length is significantly greater than that of a PEG12 linker (approximately 44 atoms), providing superior shielding against non-specific protein adsorption when conjugated to surfaces or nanoparticles .

surface modification non-specific binding dPEG spacer

High Purity and Defined Monodispersity Ensure Reproducible Conjugation Outcomes Compared to Polydisperse PEG Alternatives

m-PEG25-acid is offered at purities of ≥97% or >98% by multiple reputable vendors, ensuring a single, well-defined molecular species . In contrast, many commercially available PEG-acid derivatives are polydisperse mixtures, which can introduce batch-to-batch variability in conjugation efficiency and final product properties .

purity monodisperse PEG reproducibility

Class-Level Evidence: PEG Linker Length ≥8 Units Optimizes ADC Pharmacokinetics; m-PEG25-acid Exceeds This Threshold

A systematic study on antibody-drug conjugates (ADCs) demonstrated that PEG linkers with lengths of PEG8 or greater significantly reduce plasma clearance compared to shorter PEG chains (PEG4), resulting in a wider therapeutic window [1]. With 25 ethylene oxide units, m-PEG25-acid substantially exceeds this PEG8 threshold, placing it well within the optimized range for maximizing in vivo exposure and efficacy of PEGylated therapeutics [2].

ADC pharmacokinetics PEG linker length

Optimal Use Cases for m-PEG25-acid in Drug Discovery, Bioconjugation, and Nanomedicine


PROTAC Library Synthesis for Targeted Protein Degradation

m-PEG25-acid serves as a key linker component in the synthesis of PROTAC molecules. Its 25-unit PEG chain provides sufficient length and flexibility to allow simultaneous binding of an E3 ligase ligand and a target protein binder, facilitating the formation of a ternary complex required for ubiquitination and subsequent proteasomal degradation . The high purity and monodispersity of m-PEG25-acid ensure consistent and reproducible PROTAC activity across different batches, a critical factor for structure-activity relationship (SAR) studies .

Surface Passivation and Non-Fouling Coating of Nanoparticles and Biosensors

The 89.9 Å spacer length of m-dPEG®25-acid makes it ideal for creating dense, hydrophilic coatings on amine-functionalized surfaces (e.g., nanoparticles, quantum dots, carbon nanotubes) to reduce non-specific protein adsorption and cell adhesion . This application is directly supported by evidence of its long, flexible chain, which provides a steric barrier against biomolecular fouling, thereby improving the signal-to-noise ratio in biosensor assays and extending the circulation half-life of nanoparticles in vivo .

PEGylation of Therapeutic Proteins and Antibodies to Improve Pharmacokinetics

The intermediate molecular weight and length of m-PEG25-acid are well-suited for site-specific PEGylation of proteins and antibodies to reduce renal clearance and immunogenicity. Class-level evidence indicates that PEG chains of this length (≥8 units) significantly slow plasma clearance compared to shorter PEGs (e.g., PEG4), leading to increased drug exposure and a wider therapeutic window [1]. Using a discrete, high-purity m-PEG25-acid ensures a homogeneous conjugate product with predictable in vivo behavior, a key advantage over polydisperse PEG reagents .

Synthesis of Antibody-Drug Conjugates (ADCs) with Optimized Drug-to-Antibody Ratio (DAR)

For ADCs, the linker length directly impacts the conjugate's hydrophobic character and subsequent clearance. The use of a PEG25-based linker in the drug-linker construct can help mask the hydrophobicity of potent payloads (e.g., auristatins), thereby reducing aggregation and improving in vivo performance. Studies have shown that PEG linkers of this length (≥PEG8) are associated with slower clearance and enhanced antitumor activity in xenograft models, making m-PEG25-acid a rational choice for developing next-generation ADCs with improved therapeutic indices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG25-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.